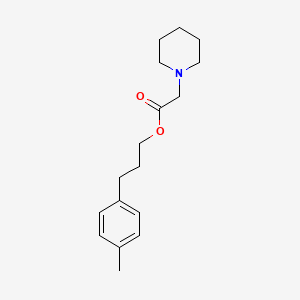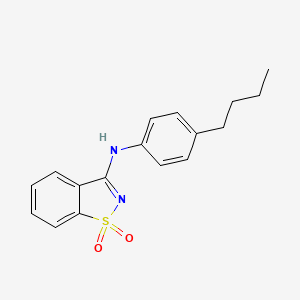![molecular formula C24H20N2O5S B11116187 N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B11116187.png)
N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(pyridin-2-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(pyridin-2-ylsulfanyl)acetamide is a complex organic compound with a molecular formula of C24H21NO5S This compound is characterized by the presence of a benzofuran ring, a dimethoxybenzoyl group, and a pyridinylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(pyridin-2-ylsulfanyl)acetamide typically involves multiple steps. One common method starts with the preparation of 2,5-dimethoxybenzoic acid, which is then converted into its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 1-benzofuran-3-ylamine to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Pyridine as a base and a suitable nucleophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(pyridin-2-ylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
N-(2-Benzoyl-1-benzofuran-3-yl)acetamide: Similar structure but lacks the dimethoxy and pyridinylsulfanyl groups.
2,3-Dimethoxybenzamides: Compounds with similar benzamide structure but different substituents.
Uniqueness
N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(pyridin-2-ylsulfanyl)acetamide is unique due to the presence of both the dimethoxybenzoyl and pyridinylsulfanyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as an antioxidant and antibacterial agent, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C24H20N2O5S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C24H20N2O5S/c1-29-15-10-11-18(30-2)17(13-15)23(28)24-22(16-7-3-4-8-19(16)31-24)26-20(27)14-32-21-9-5-6-12-25-21/h3-13H,14H2,1-2H3,(H,26,27) |
InChI Key |
JWHGWGOZNYORJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CSC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,5-dibromo-4-methylphenyl)amino]-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide (non-preferred name)](/img/structure/B11116112.png)
![N-butan-2-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B11116113.png)
![5-[1-(2-methoxybenzoyl)-4-piperidyl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11116118.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11116132.png)
![methyl [(8aS)-2,5,5,8a-tetramethyl-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]acetate](/img/structure/B11116133.png)

![1-(8-Hydroxybicyclo[3.2.1]oct-2-yl)-1-methylpiperidinium](/img/structure/B11116151.png)

![N-[2-(2-{(E)-1-[4-(Tert-butyl)phenyl]methylidene}hydrazino)-2-oxoethyl]-2,2-diphenylacetamide](/img/structure/B11116154.png)
![N-[(4-iodophenyl)sulfonyl]glycylglycinamide](/img/structure/B11116162.png)
![1-[(3,4-difluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B11116169.png)
![Terephthalaldehyde 1,4-bis[4-(3-bromoanilino)-6-morpholino-1,3,5-triazin-2-YL]dihydrazone](/img/structure/B11116175.png)
![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]cyclobutanecarboxamide](/img/structure/B11116178.png)
![N2-Cyano-2-[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridylthio]acetamidine](/img/structure/B11116183.png)
